molecular formula C17H15ClO3 B2600046 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 177900-49-1

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2600046
CAS No.: 177900-49-1
M. Wt: 302.75
InChI Key: VJAYGIKWBKGYJF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided for research applications. As a member of the chalcone family, characterized by its 1,3-diaryl-2-propen-1-one scaffold, this compound is a subject of interest in multiple scientific fields due to its potential nonlinear optical (NLO) properties and diverse biological activity . In the field of photonics and materials science, chalcone derivatives similar to this compound are extensively investigated for their significant third-order nonlinear optical responses, which are crucial for applications such as optical switching, optical power limiting, and terahertz (THz) generation . The molecular structure, featuring a π-conjugated system with electron-donating (dimethoxyphenyl) and electron-withdrawing (chlorophenyl) groups, facilitates a "push-pull" arrangement that can enhance optical nonlinearity and make the crystal a candidate for novel photonic device fabrication . In biomedical research, chalcones are recognized for their broad pharmacological potential. This compound serves as a key scaffold for exploring new therapeutic agents, with research indicating that chalcone derivatives can exhibit potent anticancer activities through mechanisms including cell cycle disruption, induction of apoptosis, and inhibition of angiogenesis . Furthermore, such compounds are studied for their anti-inflammatory effects, with some derivatives demonstrating an ability to inhibit neutrophil-mediated superoxide anion production and elastase release, key processes in inflammatory diseases . Additional research areas for chalcone compounds include their antimicrobial and antiviral properties, as they have shown activity against various pathogens by targeting viral enzymes and bacterial proteins . The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation reaction, a base-catalyzed condensation between an appropriate acetophenone and benzaldehyde derivative . Researchers can utilize this high-purity material for fundamental property studies, crystal growth, and as a precursor for the development of new chemical entities. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAYGIKWBKGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids, and other oxidized derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Dihedral Angles and Planarity

The spatial arrangement of aromatic rings in chalcones significantly influences their reactivity and interactions with biological targets. Key comparisons include:

Compound Substituents (Ring A/Ring C) Dihedral Angle (°) Source
Target Compound 3,4-dimethoxy / 4-chloro Not explicitly reported
(4-Fluorophenyl analog) 3,4-dimethoxy / 4-fluoro 47.81, 50.18
(4-Bromophenyl analog) 3,4-dimethoxy / 4-bromo 9.30, 4.85
(3,4-Dimethylphenyl analog) 3,4-dimethyl / 4-bromo 48.13

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, Cl) on Ring C tend to reduce steric hindrance, leading to smaller dihedral angles and increased planarity .
  • Bulky substituents (e.g., 3,4-dimethyl) increase dihedral angles, disrupting conjugation and reducing planarity .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) studies on related chalcones, such as (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, highlight the role of methoxy groups in stabilizing molecular orbitals and enhancing UV-Vis absorption . Similar effects are anticipated for the target compound due to its 3,4-dimethoxy substituents.

Antioxidant Properties

Chalcones with hydroxyl or methoxy groups exhibit strong antioxidant activity. For example:

  • (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone 3) showed an IC50 of 2.17 µg/mL, comparable to ascorbic acid .
  • The target compound’s 4-chloro and 3,4-dimethoxy groups may synergize to enhance radical scavenging, though specific data are pending .

Anticancer Potential

  • EGFR Inhibition : Pyrimidine-tethered derivatives of the target compound demonstrated significant cytotoxicity against cancer cell lines (IC50 < 10 µM) and inhibited EGFR kinase activity .
  • Genotoxicity: The parent chalcone (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (4-CL) exhibited low genotoxicity, suggesting a favorable safety profile for the target compound .

Biological Activity

The compound 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the chalcone class, characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group enhances its reactivity and biological potential.

  • Molecular Formula : C17H15ClO3
  • Molecular Weight : 302.75 g/mol
  • Predicted Boiling Point : 461.6 ± 45.0 °C
  • Density : 1.212 ± 0.06 g/cm³

Anticancer Properties

Research indicates that chalcone derivatives, including this compound, exhibit significant anticancer properties. These include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and suppressing tumor angiogenesis .
  • Mechanism of Action : The anticancer effects are often mediated through the modulation of signaling pathways such as STAT3 and NF-κB, which are critical in cancer cell survival and proliferation .

Case Study: Cancer Cell Lines

In a study evaluating the effects on chronic lymphocytic leukemia (CLL) cell lines, the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative activity . The pro-apoptotic effects were confirmed with over 80% apoptosis in treated cells.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The biological activity of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with multiple biological targets:

  • Binding Affinity : Interaction studies suggest that this compound binds effectively to proteins involved in cell signaling pathways linked to cancer progression.
  • Reactive Oxygen Species (ROS) : The compound induces ROS production, which is associated with its pro-apoptotic effects in cancer cells .

Comparative Analysis with Other Chalcones

To understand the unique properties of this compound, it is essential to compare it with other structurally similar chalcones:

Compound NameStructureUnique Features
(2E)-3-(4-methylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneStructureMethyl group substitution enhances lipophilicity.
(2E)-3-(phenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneStructureLacks chlorine but retains methoxy groups; different biological activity profile.
(2E)-3-(4-fluorophenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-oneStructureFluorine substitution may affect electronic properties and reactivity.

Q & A

Q. What is the standard synthetic route for 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation using 4-chloroacetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde) in ethanol with NaOH as a base catalyst. Reaction optimization involves controlling temperature (~279 K), molar ratios (1:1 for ketone:aldehyde), and catalyst concentration (10–20% NaOH). Post-synthesis, purification via silica gel chromatography or recrystallization (e.g., CH₂Cl₂/CH₃CH₂OH) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • XRD : Resolves crystal packing and dihedral angles (e.g., inter-ring angle of ~3.82° in analogous chalcones) .
  • NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, enone protons at δ 6.8–7.5 ppm) .
  • FT-IR : Identifies carbonyl stretches (~1650–1680 cm⁻¹) and aromatic C-H bending .

Q. How do structural modifications influence the compound’s physicochemical properties?

Substituent effects (e.g., chloro vs. methoxy groups) alter polarity, solubility, and photostability. For example:

  • Electron-withdrawing groups (Cl) : Increase thermal stability but reduce solubility in polar solvents.
  • Methoxy groups : Enhance π-π stacking in crystal lattices, affecting nonlinear optical (NLO) properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. antimicrobial effects)?

Contradictions arise from variations in:

  • Purity : Validate via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to exclude impurities affecting bioactivity .
  • Experimental models : Compare in vitro (e.g., MDA-MB-231 cells for cytotoxicity) and in vivo (e.g., ketamine-induced schizophrenia models) systems .
  • Structural analogs : Test derivatives (e.g., 3-(4-bromophenyl) analogs) to isolate substituent-specific effects .

Q. What methodological strategies are employed to study the compound’s nonlinear optical (NLO) properties?

  • Hyper-Rayleigh scattering : Measures second-harmonic generation efficiency.
  • DFT calculations : Predict polarizability and hyperpolarizability values (e.g., β values >30 × 10⁻³⁰ esu in dimethoxy-substituted chalcones) .
  • Crystal engineering : Optimize π-conjugation via substituent positioning (e.g., para-chloro enhances charge transfer) .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

SAR studies prioritize:

  • Cholinergic modulation : Assess acetylcholinesterase inhibition via Ellman’s assay (IC₅₀ values <10 µM in neuroprotective analogs) .
  • Antiproliferative activity : Screen against cancer cell lines (e.g., MTT assay on MDA-MB-231 cells) with IC₅₀ comparisons to doxorubicin .
  • Antioxidant potential : Use DPPH radical scavenging assays to correlate methoxy groups with ROS quenching .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in methoxy groups : Apply SHELXL restraints (e.g., SIMU/DELU) to model anisotropic displacement .
  • Twinning : Use PLATON’s TwinRotMat for data integration in cases of pseudo-merohedral twinning .
  • High-resolution data : Leverage SHELXE for experimental phasing in macromolecular complexes .

Q. How can computational methods complement experimental data for property prediction?

  • DFT/Molecular docking : Predict HOMO-LUMO gaps (e.g., ~3.5 eV for charge-transfer transitions) and binding affinities to targets like NMDA receptors .
  • Molecular dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize solubility for biological assays .

Q. What strategies ensure reproducibility in synthesis and bioactivity studies?

  • Protocol standardization : Adopt Claisen-Schmidt reaction conditions from peer-reviewed studies (e.g., 24-hour reflux in ethanol) .
  • Cross-lab validation : Share crystallographic data (CCDC deposition numbers, e.g., CCDC 1988019) and spectral libraries .
  • Negative controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase assays) to validate experimental setups .

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